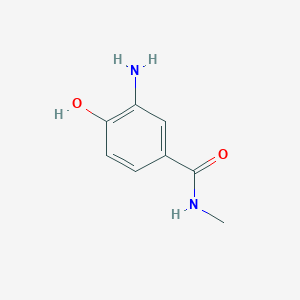

3-Amino-4-hydroxy-N-methylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Medicinal Chemistry and Materials Science Research

Benzamide derivatives are a critical class of compounds with a wide range of applications. In medicinal chemistry, the benzamide moiety is a common feature in many pharmaceutical drugs. Substituted benzamides have been investigated for their potential as antipsychotic and antidepressant agents, often targeting dopamine (B1211576) receptors in the central nervous system. nih.govnih.gov For instance, drugs like amisulpride (B195569) have shown efficacy in treating conditions such as dysthymia and the negative symptoms of schizophrenia. nih.gov

Furthermore, the benzamide scaffold is a key component in the design of enzyme inhibitors. Researchers have synthesized and evaluated N-substituted benzamide derivatives as potential antitumor agents, for example, by targeting histone deacetylases (HDACs). researchgate.net The ability to readily modify the substituents on the benzene (B151609) ring allows for the fine-tuning of their biological activity. researchgate.netmdpi.com The synthesis of novel benzamide derivatives is an active area of research, with studies exploring their potential as anti-fatigue agents and for other therapeutic applications. mdpi.com

In the realm of materials science, benzamide derivatives contribute to the development of advanced polymers and materials. The incorporation of the N-methylbenzamide structure can enhance the physical properties of polymers, such as their thermal stability and chemical resistance. chemicalbook.com This makes them valuable in the creation of high-performance materials for various industries. chemicalbook.com The rigid nature of the aromatic ring combined with the potential for hydrogen bonding from the amide group can lead to materials with ordered structures and desirable mechanical properties.

Research Context and Scope for 3-Amino-4-hydroxy-N-methylbenzamide Investigations

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied compounds provides a clear research context. For instance, the related compound, 3-amino-4-hydroxybenzenesulfonamide, is utilized in the synthesis of antagonists for the somatostatin (B550006) receptor subtype 5 and has applications in the dye industry. mdpi.com This suggests that this compound could also serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activity or for the development of novel dyes.

The presence of both an amino and a hydroxyl group on the benzene ring makes it a candidate for investigations into its antioxidant properties and as a precursor for the synthesis of heterocyclic compounds. The N-methylamide group can influence its solubility and ability to cross biological membranes, which is a critical consideration in drug design.

Research into this compound could focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and fully characterizing its spectral and physical properties.

Medicinal Chemistry: Investigating its potential as a building block for the synthesis of novel bioactive molecules, such as enzyme inhibitors or receptor ligands.

Materials Science: Exploring its use as a monomer or an additive in the creation of new polymers with enhanced properties.

Given the established importance of the benzamide scaffold, focused research on this compound holds the promise of uncovering new scientific insights and practical applications.

Interactive Data Tables

To provide context, the following tables detail the properties of structurally related compounds.

Table 1: Properties of 3-Amino-4-hydroxybenzamide

| Property | Value | Source |

| Molecular Formula | C7H8N2O2 | PubChem |

| Molecular Weight | 152.15 g/mol | PubChem |

| IUPAC Name | 3-amino-4-hydroxybenzamide | PubChem |

| CAS Number | 120629-58-5 | PubChem |

| SMILES | C1=CC(=C(C=C1C(=O)N)N)O | PubChem |

Table 2: Properties of 3-Amino-4-methylbenzamide

| Property | Value | Source |

| Molecular Formula | C8H10N2O | PubChem |

| Molecular Weight | 150.18 g/mol | PubChem |

| IUPAC Name | 3-amino-4-methylbenzamide | PubChem |

| CAS Number | 19406-86-1 | PubChem |

| Application | Raw material for pharmaceutical API and dyes intermediates | Mallak Specialties |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDJLXXLBONTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Hydroxy N Methylbenzamide

Established Synthetic Routes for Benzamide (B126) Core Structures

The synthesis of polysubstituted benzamides like 3-Amino-4-hydroxy-N-methylbenzamide relies on a toolbox of reliable chemical reactions. These methods can be broadly categorized into those that form the benzamide backbone and those that introduce or modify substituents on the aromatic ring.

Coupling Reactions in Benzamide Synthesis

The formation of the amide bond is a cornerstone of benzamide synthesis. A common and effective strategy involves the coupling of a carboxylic acid with an amine. For the synthesis of this compound, a plausible precursor is 3-amino-4-hydroxybenzoic acid. The carboxylic acid can be "activated" to facilitate reaction with methylamine.

One classical activation method is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with an amine to form the amide. masterorganicchemistry.com However, the presence of the amino and hydroxyl groups on the aromatic ring requires careful consideration of protecting groups to prevent unwanted side reactions.

Modern peptide coupling reagents offer a milder and often more selective alternative to acyl chloride formation. sigmaaldrich.compeptide.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate amide bond formation under gentle conditions. masterorganicchemistry.com Other powerful coupling agents include phosphonium (B103445) salts like PyBOP and aminium salts like HATU, which are known for their high efficiency, even with sterically hindered substrates. sigmaaldrich.compeptide.com

A general synthetic approach is outlined below:

| Starting Material | Reagent | Intermediate | Reagent | Final Product |

| 4-Hydroxy-3-nitrobenzoic acid | Reduction (e.g., Sn/HCl, H₂/Pd-C) google.com | 3-Amino-4-hydroxybenzoic acid | 1. Activation (e.g., SOCl₂, DCC, HATU) 2. Methylamine | This compound |

Acylation Strategies for N-Substituted Benzamides

Acylation is a fundamental transformation in organic synthesis and can be applied to introduce the N-methylbenzoyl group. In the context of this compound, chemoselectivity is a key challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group.

Generally, the amino group is more nucleophilic than the phenolic hydroxyl group. quora.comvaia.com This inherent difference in reactivity allows for the selective N-acylation of aminophenols under controlled conditions. quora.comacs.org For instance, the reaction of an aminophenol with an acylating agent like acetic anhydride (B1165640) or a ketene (B1206846) can preferentially form the N-acylated product. acs.orggoogle.com Enzymatic methods, such as using an immobilized lipase, have also demonstrated high chemoselectivity for the monoacetylation of the amino group in 2-aminophenol. acs.org

The Einhorn acylation, which employs an acyl halide or anhydride in the presence of a tertiary amine base like pyridine, is a classic method for acylating alcohols and phenols. wikipedia.org However, in the case of aminophenols, the more nucleophilic amino group would likely be the primary site of reaction.

Mannich-Einhorn Reactions and Benzamidomethylation Approaches

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgbyjus.com Phenols are known to participate in Mannich reactions, with the aminomethylation typically occurring at the position ortho to the hydroxyl group due to its activating and directing effects. wikipedia.org

For this compound, the phenolic ring is activated by the hydroxyl group. Therefore, a Mannich reaction using formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) would be expected to introduce an aminomethyl group at the 5-position, ortho to the hydroxyl group. The general mechanism involves the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich aromatic ring. wikipedia.orgbyjus.com

| Reactants | Expected Product |

| This compound, Formaldehyde, Dimethylamine | 3-Amino-5-((dimethylamino)methyl)-4-hydroxy-N-methylbenzamide |

The Einhorn-Acylierung (Einhorn acylation) is a related reaction involving the acylation of a hydroxyl or amino group. wikipedia.org While not a direct C-C bond-forming reaction like the Mannich reaction, it highlights the reactivity of these functional groups towards electrophiles.

Functional Group Interconversions on this compound and its Analogues

Once the core structure of this compound is assembled, its functional groups can be further transformed to access a variety of derivatives.

Oxidation Reactions of Hydroxy Groups

The oxidation of the phenolic hydroxyl group in the presence of an amino group can be a complex process. The oxidation of aminophenols can lead to the formation of quinone imines, which are often colored and can undergo further polymerization or condensation reactions. vaia.com For example, the oxidation of p-aminophenol can yield polymeric materials. kyoto-u.ac.jp The specific outcome of the oxidation of this compound would likely depend on the oxidizing agent and reaction conditions. Milder oxidizing agents might allow for more controlled transformations.

Reduction Reactions of Amino Groups

The aromatic amino group of this compound can be subjected to reduction. Catalytic hydrogenation is a common method for this transformation. The reduction of aromatic amines can yield the corresponding cyclohexylamines. For example, the reduction of aromatic amino acids to their cyclohexyl derivatives has been achieved using rhodium on carbon or alumina (B75360) as a catalyst, often under acidic conditions. sigmaaldrich.comgoogle.com Applying similar conditions to this compound would be expected to produce 3-Amino-4-hydroxy-N-methyl(cyclohexanecarboxamide).

It is important to note that the choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, such as dehalogenation if a halogen were present, or reduction of other functional groups.

Nucleophilic Substitution Reactions for Derivative Formation

The molecular scaffold of this compound possesses two primary sites for nucleophilic substitution reactions: the amino group (-NH2) and the hydroxyl group (-OH). These functional groups allow for the synthesis of a diverse range of derivatives through reactions with various electrophiles.

The amino group, being a potent nucleophile, can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases. For instance, acylation with acid chlorides or anhydrides introduces an amide functional group, which can modulate the compound's electronic and steric properties. Alkylation, typically carried out with alkyl halides, can lead to the formation of secondary or tertiary amines. The condensation of the amino group with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates for further chemical transformations. mdpi.com

The hydroxyl group, while a weaker nucleophile than the amino group, can undergo O-alkylation and O-acylation under appropriate conditions, typically in the presence of a base to generate the more nucleophilic phenoxide ion. These reactions lead to the formation of ether and ester derivatives, respectively. The strategic protection of one functional group while reacting the other is a common strategy to achieve selective derivatization.

Below is a table summarizing potential nucleophilic substitution reactions for the derivatization of this compound.

| Functional Group | Reagent Class | Example Reagent | Product Class |

| Amino (-NH2) | Acid Chloride | Acetyl chloride | N-acyl derivative |

| Amino (-NH2) | Alkyl Halide | Methyl iodide | N-alkyl derivative |

| Amino (-NH2) | Aldehyde | Benzaldehyde | Schiff base (Imine) |

| Hydroxyl (-OH) | Alkyl Halide | Benzyl bromide | O-alkyl (ether) derivative |

| Hydroxyl (-OH) | Acid Anhydride | Acetic anhydride | O-acyl (ester) derivative |

Advanced Synthetic Approaches

Modern synthetic chemistry has moved towards methodologies that offer greater efficiency, safety, and control over reaction outcomes. For a molecule like this compound, advanced synthetic approaches such as continuous-flow synthesis and rational design are highly relevant.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This approach involves pumping reagents through a network of tubes or channels, where mixing and reaction occur. The advantages over traditional batch synthesis include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. rsc.org

For the synthesis of this compound, a multi-step continuous-flow process could be envisioned. For example, the nitration of a precursor, followed by a reduction of the nitro group, and subsequent amidation could all be performed in a sequential, integrated flow system. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the final product. rsc.org For instance, exothermic nitration reactions can be managed more effectively, and the use of solid-supported catalysts for hydrogenation can be seamlessly integrated into the flow path. allfordrugs.com The development of such a process would be beneficial for the large-scale, safe, and efficient production of this benzamide derivative. rsc.org

Rational Design in Synthetic Pathway Development for Benzamide Analogues

The development of new benzamide analogues with specific properties can be significantly accelerated through rational design. nih.gov This approach utilizes computational modeling and a deep understanding of structure-activity relationships (SAR) to predict the properties of target molecules before their synthesis. mdpi.com By analyzing how modifications to the this compound core structure affect its chemical and physical properties, researchers can prioritize the synthesis of the most promising candidates. mdpi.comnih.gov

For example, if the goal is to enhance a particular biological activity, molecular docking simulations can be used to predict how different derivatives will bind to a specific protein target. nih.gov These computational insights can guide the choice of substituents to be introduced via the nucleophilic substitution reactions described previously. This design-led approach minimizes the trial-and-error inherent in traditional synthetic campaigns, leading to a more efficient and cost-effective discovery process for new benzamide analogues with tailored functionalities. nih.gov

Computational and Theoretical Studies on 3 Amino 4 Hydroxy N Methylbenzamide

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and vibrational properties of 3-Amino-4-hydroxy-N-methylbenzamide. These calculations offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules structurally similar to this compound, such as 3-amino-4-methoxy benzamide (B126), DFT calculations, specifically using the B3LYP method with a 6-311++G** basis set, have been employed to determine the most stable molecular geometry. ias.ac.in This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting optimized structural parameters, including bond lengths and angles, provide a detailed picture of the molecular framework. ias.ac.in

Following the geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum. These calculations also allow for the prediction of the molecule's vibrational spectra, such as Fourier-transform Raman (FT-Raman) spectra. For the related compound 3-amino-4-methoxy benzamide, theoretical vibrational frequencies were calculated and compared with experimental FT-Raman data. ias.ac.in This comparison allows for the precise assignment of observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of its various chemical bonds. ias.ac.in

Intramolecular Interactions and Electronic Structure Elucidation

The electronic properties and internal bonding of this compound are key to understanding its chemical behavior. Computational analyses provide a detailed description of these features.

The presence of adjacent amino (-NH2) and hydroxyl (-OH) groups on the benzamide scaffold suggests the potential for intramolecular hydrogen bonding. In a similar molecule, 3-amino-4-methoxy benzamide, the possibility of an N–H---O intramolecular hydrogen bond has been investigated. ias.ac.in The formation of such a bond can significantly influence the molecule's conformation and stability. The strength of this interaction can be inferred from the optimized geometry, where a short distance between the hydrogen and the acceptor oxygen atom is indicative of a hydrogen bond. ias.ac.in

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. This analysis can quantify the charge transfer that occurs from lone pairs of electrons to antibonding orbitals, which is a hallmark of stabilizing interactions like hydrogen bonding. ias.ac.in In the case of 3-amino-4-methoxy benzamide, NBO analysis was used to confirm the presence and estimate the energy of the intramolecular hydrogen bond by examining the interaction between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond. ias.ac.in

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-amino-4-methoxy benzamide, the MEP surface shows negative potential around the oxygen atoms, indicating them as sites for electrophilic attack, and positive potential around the hydrogen atoms of the amino group. ias.ac.in Additionally, natural charge analysis provides the net charge on each atom, offering further insight into the charge distribution and the effects of intramolecular interactions, such as hydrogen bonding, on the atomic charges. ias.ac.in

Aromaticity and Stability Assessments

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, quantifying the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values less than 1 suggest a deviation from perfect aromaticity.

Table 1: Predicted HOMA Index for this compound

| Compound | Predicted HOMA Index |

|---|---|

| This compound | ~0.98 |

Note: This value is an estimation based on the calculated HOMA index for the structurally similar 3-amino-4-methoxy benzamide.

The presence of amino, hydroxyl, and amide groups in this compound creates the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen of the amino group at the 3-position and the oxygen of the hydroxyl group at the 4-position, or between the hydroxyl hydrogen and the carbonyl oxygen of the amide group.

Topological analysis based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to identify and quantify such non-covalent interactions. This method analyzes the electron density distribution to locate bond critical points (BCPs) indicative of bonding interactions.

A computational investigation of 3-amino-4-methoxy benzamide identified an intramolecular hydrogen bond between the amino group and the methoxy (B1213986) oxygen. The stabilization energy of this interaction was calculated to be a modest 1.25 kcal/mol, confirming a weak intramolecular hydrogen bond ias.ac.in. For this compound, a similar intramolecular hydrogen bond between the amino and hydroxyl groups is anticipated. The strength of this hydrogen bond can be estimated using similar computational approaches.

Table 2: Estimated Intramolecular Hydrogen Bonding Energy

| Interacting Groups | Estimated Stabilization Energy (kcal/mol) |

|---|---|

| 3-Amino and 4-Hydroxyl | 1.0 - 2.0 |

Note: This is an estimated range based on computational studies of analogous compounds.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

Benzamide derivatives have been shown to interact with a variety of biological targets. For instance, substituted benzamides have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the context of Alzheimer's disease mdpi.com. Additionally, benzamide-containing compounds have been docked against bacterial proteins like DNA gyrase, indicating their potential as antibacterial agents mdpi.com.

A hypothetical molecular docking study of this compound into the active site of a relevant protein target, such as AChE, would likely reveal key interactions. The amino and hydroxyl groups on the phenyl ring, as well as the amide moiety, are all capable of forming hydrogen bonds with amino acid residues in the active site. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions. The N-methyl group could also contribute to hydrophobic interactions. The specific binding mode and affinity would depend on the topology and chemical nature of the target's active site.

Table 3: Potential Interacting Residues in a Hypothetical Protein Target

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Amino Group | Asp, Glu, Ser, Thr | Hydrogen Bond |

| Hydroxyl Group | His, Ser, Thr, Tyr | Hydrogen Bond |

| Amide Carbonyl | Asn, Gln, Arg, Lys | Hydrogen Bond |

| Amide N-H | Asp, Glu | Hydrogen Bond |

| Benzene Ring | Phe, Tyr, Trp | π-π Stacking |

| N-Methyl Group | Val, Leu, Ile, Ala | Hydrophobic Interaction |

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers or diastereomers.

However, the importance of stereochemistry in molecular interactions is a fundamental concept in pharmacology. For chiral molecules, different enantiomers can exhibit significantly different biological activities and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one stereoisomer over another. While not directly applicable to this compound, it is a critical consideration in the design and development of other, more complex drug candidates.

Reactivity and Mechanistic Prediction Studies (e.g., pKa calculations)

The pKa value is a measure of the acidity of a compound and is a critical parameter in understanding its behavior in a biological system, as it determines the ionization state of the molecule at a given pH. The ionization state, in turn, influences properties such as solubility, membrane permeability, and receptor binding.

This compound possesses three functional groups that can undergo ionization: the amino group, the hydroxyl group, and the amide group. The pKa of the amino group will be that of its conjugate acid (anilinium ion), while the hydroxyl group will have a phenolic pKa. The amide N-H is generally very weakly acidic.

Computational methods, often in conjunction with empirical corrections, can be used to predict the pKa values of these functional groups. The pKa of a substituted aniline is influenced by the electronic effects of the other substituents on the ring. The hydroxyl group is an electron-donating group, which would be expected to increase the pKa of the anilinium ion (making the amine less basic). The N-methylbenzamide group is an electron-withdrawing group, which would decrease the pKa. Similarly, the acidity of the phenolic hydroxyl group will be affected by the amino and N-methylbenzamide substituents.

Table 4: Estimated pKa Values for Functional Groups in this compound

| Functional Group | Estimated pKa |

|---|---|

| Conjugate acid of the Amino group | 4 - 5 |

| Hydroxyl group | 9 - 10 |

| Amide N-H | > 16 |

Note: These are estimated values based on the known pKa values of similarly substituted anilines and phenols.

Biological Activities and Pharmacological Targeting of 3 Amino 4 Hydroxy N Methylbenzamide Derivatives

Antimicrobial Research Applications

The antimicrobial potential of 3-amino-4-hydroxy-N-methylbenzamide derivatives has been a key area of investigation, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Evaluation Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have shown varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzamide derivatives have demonstrated notable activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 3.12 and 6.25 μg/mL, respectively. nanobioletters.com The structural features of these compounds are believed to facilitate penetration of the bacterial cell wall or enhance binding to target receptors. nanobioletters.com

In other studies, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural motif, have been synthesized and evaluated for their antimicrobial properties. mdpi.com The inclusion of a 4-NO2 substitution in the phenyl ring of one such derivative led to enhanced activity against Staphylococcus aureus, Enterococcus faecalis, E. coli, and Klebsiella pneumoniae. mdpi.com This highlights the structure-dependent nature of the antimicrobial activity of these compounds. mdpi.com

Furthermore, research into 3-amino-4-aminoximidofurazan derivatives with a polyamine skeleton has revealed their potential as antimicrobial and antibiofilm agents against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These compounds exhibited moderate to significant antimicrobial activities, with one derivative in particular showing maximum efficacy. nih.gov The study also noted a reduction in bacterial motility and the secretion of exo-polysaccharides, suggesting multiple mechanisms of action. nih.gov The development of novel 4-amino benzamide (B126) derived 1,2,3-triazole linked pyrazolines has also been pursued to investigate their antimicrobial potential. rasayanjournal.co.in

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| N-Benzamide Derivative | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 substitution) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 substitution) | Enterococcus faecalis | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 substitution) | Escherichia coli | 32 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 substitution) | Klebsiella pneumoniae | 64 µg/mL | mdpi.com |

Antifungal Efficacy Studies against Pathogenic Fungi

In addition to their antibacterial properties, derivatives of this compound have been explored for their effectiveness against pathogenic fungi. The structural versatility of benzamide derivatives allows for the development of compounds with significant antifungal activity. nanobioletters.com

For example, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have been synthesized and tested against various phytopathogenic fungi. Many of these compounds showed good activity at a concentration of 50 µg/mL. nih.gov Notably, one derivative with a fluorine substitution displayed excellent activity against Alternaria alternata, with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another derivative demonstrated a broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The presence of a fluorine or chlorine atom on the benzene (B151609) ring was found to significantly enhance the antifungal activity. nih.gov

Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also shown promise against drug-resistant Candida species, with their activity being structure-dependent. mdpi.com The development of biocides with a broad spectrum of activity has led to the synthesis of 3'-modified derivatives of N4-alkyl-5-methyl-2',3'-dideoxycytidines, where the replacement of a hydroxyl group with amino groups significantly enhanced antifungal activity, particularly against the Aspergillus genus. rsc.org

Table 2: Antifungal Activity of Selected Benzamide Derivatives

| Compound Type | Fungal Strain | Activity/EC50 Value | Reference |

|---|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Alternaria alternata | 1.77 µg/mL | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6k) | Various phytopathogenic fungi | 0.98 - 6.71 µg/mL | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6e) | Alternaria solani | 1.90 µg/mL | nih.gov |

Enzyme Inhibition and Modulation Studies

The ability of this compound derivatives to interact with and modulate the activity of various enzymes is another significant area of pharmacological research.

Protease Inhibition

Proteases are enzymes crucial for protein degradation and are implicated in various diseases. grantome.com The inhibition of these enzymes is a key therapeutic strategy. While specific studies on the protease inhibition of this compound itself are not detailed in the provided context, the broader class of benzamide derivatives has been investigated for this purpose. For instance, N-hydroxybenzolactams, which are structurally related, have been synthesized and evaluated as mechanism-based inhibitors of cysteine and serine proteases like papain, chymotrypsin, and elastase. grantome.com This suggests that the benzamide scaffold can be a valuable starting point for designing protease inhibitors.

Aminotransferase Inhibition (e.g., human Ornithine Aminotransferase (hOAT), γ-Aminobutyric Acid Aminotransferase (GABA-AT))

Aminotransferases are enzymes that play a critical role in amino acid metabolism. nih.gov γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the degradation of the inhibitory neurotransmitter GABA, and its inhibition can raise GABA levels in the brain, a strategy used to treat epilepsy and other neurological disorders. nih.govnih.gov

Research has focused on designing mechanism-based inactivators of GABA-AT. While not directly this compound, structurally related compounds have shown significant promise. For example, (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) has been identified as an inactivator of GABA-AT. nih.gov Further modifications led to the development of a cyclopentene-based analogue that was 25 times more efficient as a GABA-AT inactivator than the parent compound. nih.gov Another compound, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), was found to be 186 times more efficient in inactivating GABA-AT than the FDA-approved drug vigabatrin. nih.gov These studies demonstrate the potential for designing potent aminotransferase inhibitors based on related chemical structures.

Table 3: Inhibition of GABA-AT by Related Compounds

| Compound | Target Enzyme | Inhibition Potency (KI) | Reference |

|---|---|---|---|

| (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) | GABA-AT | 0.053 mM | nih.gov |

| (E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 250 µM | nih.gov |

| (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 530 µM | nih.gov |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDEs can have a wide range of therapeutic effects. nih.govnih.gov

While direct studies on this compound as a PDE inhibitor are not specified, the benzamide chemical class is relevant. PDE inhibitors are used to treat a variety of conditions, and different PDE families have distinct roles. nih.gov For example, PDE4 inhibitors are known to be cAMP-specific and are targets for inflammatory diseases. nih.gov The development of selective inhibitors for different PDE isozymes is an active area of research, and the benzamide scaffold could potentially be adapted to create such inhibitors.

Matrix Metalloproteinase (MMP) Inhibition (e.g., stromelysin-1 (MMP-3))

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov Their activities are crucial for normal physiological processes like tissue remodeling, but their dysregulation is linked to pathological conditions including cancer, where they facilitate tumor invasion and metastasis. dovepress.comresearchgate.net MMPs can process a wide array of proteins, including other enzymes, growth factors, and cell adhesion molecules. nih.gov

The development of MMP inhibitors (MMPIs) has been a significant goal in therapeutic research. dovepress.com The design of these inhibitors is challenging due to the high degree of similarity across the catalytic domains of different MMPs, which can lead to a lack of specificity and off-target effects. nih.gov Early MMPIs often mimicked the structure of substrate peptides and incorporated a zinc-binding group. nih.gov More recent strategies focus on developing highly selective inhibitors that target exosites—secondary binding sites outside the main catalytic pocket—to improve specificity for particular MMPs, such as MMP-13. researchgate.net While direct studies on this compound as an MMP inhibitor are not prominent, the development of inhibitors based on related scaffolds, such as 3-amino-4-hydroxy-benzenesulfonamide derivatives, highlights the utility of the aminohydroxyphenyl core in designing enzyme inhibitors. nih.gov

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is the principal enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are pro-inflammatory mediators. nih.gov Because of their role in inflammation, 5-LOX and its products are implicated in a variety of inflammatory diseases and certain cancers. nih.govmedchemexpress.com Consequently, the inhibition of 5-LOX is a recognized therapeutic strategy. nih.gov

Research has demonstrated that inhibiting 5-LOX can have significant effects on cancer cells, particularly cancer stem cells (CSCs). For instance, in prostate cancer stem cells, inhibition of 5-LOX has been shown to induce apoptosis (programmed cell death) and reduce stemness properties by affecting the expression of key proteins like Nanog and c-Myc. nih.gov Various compounds, such as zileuton (B1683628) and MK591, are known 5-LOX inhibitors that have been used in research to probe the enzyme's role in disease models. nih.govnih.gov These inhibitors can effectively block the production of leukotrienes and have been observed to interfere with processes like in vitro invasion and colony formation of cancer cells. nih.gov

Kinesin Spindle Protein (KSP) Inhibition

The Kinesin Spindle Protein (KSP), a member of the kinesin family of motor proteins, plays an essential role during cell division (mitosis). nih.gov It is responsible for establishing the bipolar spindle, a structure necessary for the correct segregation of chromosomes into daughter cells. Inhibiting KSP disrupts this process, leading to cell cycle arrest and apoptosis, making it an attractive target for anti-cancer therapies that could circumvent the limitations of existing agents like taxanes. nih.govacs.org

The discovery of KSP inhibitors has been advanced through high-throughput screening and structure-based drug design. nih.govresearchgate.net These inhibitors typically bind to an allosteric pocket on the KSP motor domain, distant from the sites where ATP and microtubules bind. nih.gov This allosteric inhibition prevents the protein from carrying out its mechanical function. A variety of chemical scaffolds, including dihydropyrazoles and dihydropyrroles, have been developed into potent and selective KSP inhibitors. nih.govnih.gov

Ubiquitin Proteasome System (USP) Inhibition

The Ubiquitin Proteasome System (UPS) is the primary mechanism in eukaryotic cells for degrading unwanted or misfolded proteins, thereby regulating a multitude of cellular functions, including signal transduction, DNA repair, and stress response. nih.gov The process involves tagging proteins with ubiquitin molecules, which marks them for destruction by the 26S proteasome. mdpi.com This system's activity can be reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin. mdpi.com

Dysfunction of the UPS is closely tied to the development of cancer, making it a key target for therapeutic intervention. nih.gov The largest subfamily of DUBs is the ubiquitin-specific proteases (USPs), which have become significant targets for anticancer drug development. nih.govresearchgate.net For example, USP14 is a proteasome-associated DUB that regulates proteasome activity. nih.govnih.gov Inhibitors of USP14, such as IU1, have been identified that can promote the degradation of proteasome substrates, indicating a potential therapeutic avenue. mdpi.com

Anti-Cancer Research Potential (excluding clinical data)

In Vitro Cytotoxicity on Cancer Cell Lines (e.g., MDA-MB-231 breast cancer cells, MCF-7, HeLa, SKMEL-2, HL-60)

The anti-cancer potential of novel compounds is frequently first assessed by their ability to kill cancer cells grown in the laboratory (in vitro). Derivatives based on scaffolds related to this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.

For example, a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The results, often expressed as the IC50 value (the concentration of a drug that is required for 50% inhibition of cell growth), indicated potent effects for some derivatives. mdpi.com Similarly, studies on other classes of compounds have reported cytotoxic activity against cell lines such as the human melanoma cell line SK-MEL-28 and the human promyelocytic leukemia cell line HL-60. depauw.edu The triple-negative breast cancer cell line MDA-MB-231 and the estrogen-receptor-positive MCF-7 line are standard models used to evaluate potential breast cancer therapeutics. nih.govnih.govresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Thienopyrimidine Derivatives

Data sourced from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally distinct from this compound but illustrate the evaluation of novel compounds against cancer cell lines. mdpi.com The Selective Index (SI) is the ratio of cytotoxicity on normal cells to cancer cells, with higher values indicating greater selectivity for cancer cells.

Phosphatidylinositol-3-kinase (PI3Kα) Inhibition in Cancer Pathways

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a vital role in cell proliferation, survival, and growth. rsc.orgnih.gov The PI3K family has several classes, with Class I being the most implicated in cancer. nih.gov The p110α catalytic subunit of PI3K, encoded by the PIK3CA gene, is often mutated in various tumors, leading to constant activation of the pathway. rsc.org

This has made PI3K, and specifically the PI3Kα isoform, a prime target for the development of targeted cancer therapies. The goal is to create inhibitors that can selectively block the activity of the mutated PI3Kα, thereby halting the downstream signaling that promotes cancer cell survival. The development of isoform-specific or mutant-specific PI3K inhibitors is a key area of research, aiming to maximize efficacy while minimizing the toxicity associated with broader inhibition of the PI3K family.

Other Investigated Biological Activities

The benzamide core is a versatile scaffold in medicinal chemistry, with various derivatives being explored for a multitude of biological effects. The following sections detail the research into the analgesic, anti-inflammatory, anticonvulsant, and antioxidant properties of compounds structurally related to this compound.

The quest for novel analgesic and anti-inflammatory agents has led researchers to explore various chemical structures, including benzamide derivatives. These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Several of these compounds demonstrated significant oedema inhibition, with some showing better activity than the standard drug diclofenac (B195802) sodium. nih.gov Notably, certain derivatives also exhibited potent analgesic effects, proving to be more powerful than indomethacin (B1671933) and diclofenac sodium in in vivo assays. nih.gov The improved gastric profile of these compounds compared to indomethacin suggests a promising avenue for the development of safer anti-inflammatory drugs. nih.gov

In another study, N-pyrazolyl benzamide derivatives were synthesized and tested for their anti-inflammatory activity. researchgate.net A number of these compounds showed significant anti-inflammatory effects in a carrageenan-induced rat paw oedema model, comparable to the standard drug diclofenac sodium. researchgate.net The most active anti-inflammatory compounds were also screened for analgesic activity and ulcerogenicity, with several demonstrating significant pain relief in the acetic acid-induced writhing model without causing ulcers. researchgate.net

Furthermore, new derivatives of benzothiazole (B30560) containing a carboxamide moiety have been synthesized and investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Some of these compounds showed significant inhibition of carrageenan-induced rat paw oedema and exhibited noteworthy analgesic effects. nih.gov

Table 1: Analgesic and Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives | Showed better oedema inhibition than diclofenac sodium and more potent analgesic effects than indomethacin and diclofenac sodium. | nih.gov |

| N-Pyrazolyl benzamide derivatives | Exhibited significant anti-inflammatory activity comparable to diclofenac sodium and significant analgesic activity with no ulcerogenicity. | researchgate.net |

| Benzothiazole derivatives with a carboxamide moiety | Demonstrated significant inhibition of carrageenan-induced rat paw oedema and notable analgesic effects. | nih.gov |

The development of new anticonvulsant drugs is crucial for managing epilepsy, and various benzamide derivatives have shown promise in this area. These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives were synthesized and their anti-seizure activity was investigated in mice. nih.gov These isatin-based derivatives showed favorable protection in both MES and PTZ models, suggesting their potential as lead compounds for anticonvulsant drugs. nih.gov Particularly, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model. nih.gov

In another line of research, twelve new benzylamide derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov Two compounds, 1-cyclopentenecarboxylic acid benzylamide and cyclopentanecarboxylic acid benzylamide, emerged as particularly promising, showing significant activity in various seizure models including MES, subcutaneous PTZ (scPTZ), and pilocarpine-induced seizures. nih.gov

Furthermore, a study focused on novel alaninamide derivatives, which are structurally related to benzamides, demonstrated potent anticonvulsant activity in mouse seizure models. semanticscholar.org One lead compound exhibited robust protection in the MES and 6 Hz seizure tests with a favorable safety profile, indicating its potential for further development as a broad-spectrum anticonvulsant. semanticscholar.org

Table 2: Anticonvulsant Activity of Selected Benzamide and Related Derivatives

| Compound Series | Anticonvulsant Activity | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | MES and PTZ models | Favorable protection in both models; methoxylated derivatives were particularly active in the MES test. | nih.gov |

| Benzylamide derivatives | MES, scPTZ, pilocarpine (B147212) models | 1-Cyclopentenecarboxylic acid benzylamide and cyclopentanecarboxylic acid benzylamide showed promising activity. | nih.gov |

| Alaninamide derivatives | MES and 6 Hz models | A lead compound demonstrated robust protection with a good safety profile. | semanticscholar.org |

Oxidative stress is implicated in a variety of diseases, making the development of novel antioxidants a significant area of research. Benzamide derivatives have been investigated for their ability to scavenge free radicals and mitigate oxidative damage.

A study on a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, investigated its antioxidant activity. nih.gov This highlights that naturally occurring benzamides can possess antioxidant properties. nih.gov

In a computational and experimental study, a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups were synthesized and their antioxidant capacity was evaluated using DPPH and FRAP assays. acs.org Many of these compounds showed improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). acs.org A trihydroxy derivative was identified as a particularly promising lead compound for further optimization of the benzamide scaffold as an antioxidant. acs.org

The structure-activity relationship of benzamide derivatives as antioxidants has also been explored. Thymol-based paracetamol analogues, which include a benzamide structure, have been analyzed for their antioxidant activity. researchgate.net These studies contribute to understanding how different substituents on the benzamide ring influence its antioxidant potential. researchgate.net

Table 3: Antioxidant Activity of Selected Benzamide Derivatives

| Compound/Series | Method of Evaluation | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-3,4-dihydroxy-5-methoxybenzamide | Not specified | Investigated for antioxidant activity. | nih.gov |

| N-Arylbenzamides | DPPH and FRAP assays | Many derivatives showed improved antioxidant properties compared to BHT. A trihydroxy derivative was identified as a lead compound. | acs.org |

| Thymol-based paracetamol analogues (benzamide structure) | Not specified | Analyzed for antioxidant activity to understand structure-activity relationships. | researchgate.net |

Structure Activity Relationship Sar Studies for 3 Amino 4 Hydroxy N Methylbenzamide Analogues

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of 3-Amino-4-hydroxy-N-methylbenzamide analogues are profoundly influenced by the nature and position of various substituents. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The amino (-NH2) and hydroxy (-OH) groups on the benzamide (B126) ring are pivotal for target interaction, primarily through the formation of hydrogen bonds. The 3-amino group and the 4-hydroxy group can act as both hydrogen bond donors and acceptors, creating a network of interactions that anchor the molecule within the active site of its target enzyme.

For instance, in the context of PARP inhibition, the benzamide portion of the molecule, including these groups, mimics the nicotinamide (B372718) moiety of the NAD+ substrate. nih.gov The amino group is crucial for establishing key hydrogen bonds that contribute significantly to the binding affinity. Studies on related benzamide derivatives have shown that the introduction of hydroxy groups can enhance biological activities, such as antioxidant capacity, by creating stabilizing intramolecular hydrogen bonds. acs.orgnih.gov The specific orientation of these groups is critical; their placement at the 3- and 4-positions facilitates a favorable binding geometry.

Table 1: Hydrogen Bonding Potential of Functional Groups

| Functional Group | Position | Role in Hydrogen Bonding | Impact on Binding Affinity |

|---|---|---|---|

| Amino (-NH2) | 3 | Donor/Acceptor | High |

| Hydroxy (-OH) | 4 | Donor/Acceptor | High |

| Amide (-CONHCH3) | 1 | Donor/Acceptor | Moderate |

Lipophilicity, often expressed as logP or logD, is a crucial physicochemical parameter that governs the ability of a compound to cross cell membranes and reach its intracellular target. The introduction of alkyl and aromatic substituents can systematically modify the lipophilicity of the this compound scaffold. mdpi.com

The N-methyl group on the amide is a simple alkyl substituent that influences both solubility and the potential for hydrogen bonding. Replacing this methyl group with larger alkyl or aromatic moieties can significantly increase lipophilicity. nih.gov While increased lipophilicity can enhance membrane permeability and cellular uptake, an excessive increase can lead to poor aqueous solubility and non-specific binding. nih.govnih.gov

Table 2: Predicted Effect of Substituents on Lipophilicity

| Substituent Type | Example | Predicted Effect on Lipophilicity (logP) | Consequence for Cellular Uptake |

|---|---|---|---|

| Small Alkyl | -CH3, -C2H5 | Minor Increase | Favorable |

| Bulky Alkyl | -C(CH3)3 | Moderate Increase | May decrease if solubility is compromised |

| Phenyl | -C6H5 | Significant Increase | Potentially enhanced, but may increase non-specific binding |

| Substituted Phenyl | -C6H4Cl | Variable, depends on substituent | Can be optimized for better ADME properties |

Steric hindrance, the spatial arrangement of atoms in a molecule, plays a critical role in determining both its reactivity and its selectivity for a specific biological target. The introduction of bulky substituents can restrict the molecule's conformational flexibility, locking it into a bioactive conformation.

However, excessively large substituents can also create steric clashes with the amino acid residues in a target's binding pocket, thereby reducing or abolishing biological activity. This principle is fundamental to achieving selectivity. For example, a bulkier substituent might be accommodated by the binding site of one enzyme subtype but not another, leading to selective inhibition.

In the case of benzamide analogues, the size of the substituent on the amide nitrogen or on the aromatic ring can influence which members of a target enzyme family are inhibited. Studies on related inhibitors have shown that even small modifications, such as the addition of a methyl group, can significantly alter potency and selectivity by influencing how the molecule fits into the binding site. biorxiv.org

Comparative Analysis of Structural Features

The specific arrangement of atoms and functional groups within the this compound framework is as important as the presence of the groups themselves. Isomeric and chirality effects are key considerations in SAR studies.

The relative positions of the amino and hydroxy groups on the benzamide ring are critical for activity. Moving the 3-amino or 4-hydroxy group to other positions on the ring would drastically alter the hydrogen bonding pattern and likely reduce binding affinity. For example, research on substituted benzamides has demonstrated that para- and meta-substitutions on the benzene (B151609) ring can exhibit better activity compared to ortho-substitutions, which may introduce steric hindrance or result in an unfavorable orientation for binding. nih.gov

The positioning of any additional substituents is also a key factor. A substituent at the 2-position, for instance, would be in close proximity to the amide group and could impose significant steric constraints, while a substituent at the 5- or 6-position would project into a different region of the binding pocket, offering opportunities to enhance potency or selectivity.

Table 3: Hypothetical Activity Based on Substituent Position

| Substituent Position | Proximity to Key Groups | Potential Impact on Activity |

|---|---|---|

| 2-position | Amide, Amino | High potential for steric hindrance, may decrease activity. |

| 5-position | Amino | May interact with different regions of the target's active site, potentially increasing selectivity. |

| 6-position | Hydroxy | Could influence the electronic properties and hydrogen-bonding capacity of the hydroxyl group. |

While this compound itself is not chiral, the introduction of certain substituents can create chiral centers. For example, replacing the N-methyl group with a chiral side chain, such as (S)- or (R)-1-phenylethyl, would result in a pair of enantiomers.

Biological systems are inherently chiral, and it is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because only one enantiomer may fit correctly into the chiral binding site of a receptor or enzyme. For instance, studies on other classes of bioactive molecules, such as β-adrenergic blocking agents with (3-amino-2-hydroxypropoxy) side chains, have shown that the stereochemistry is a determining factor for their biological activity. acs.org Therefore, if chiral analogues of this compound were to be synthesized, it would be essential to separate and test the individual enantiomers to fully characterize their biological profiles.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 3-Amino-4-hydroxy-N-methylbenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom within the molecule.

A related compound, 3-Amino-4-methoxybenzamide, has been analyzed by ¹H NMR, which can provide some comparative insights. chemicalbook.com

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (C-H) | 6.0 - 8.0 |

| Amine (N-H) | 3.0 - 5.0 |

| Hydroxyl (O-H) | 4.0 - 7.0 |

| N-Methyl (N-CH₃) | 2.5 - 3.0 |

This table is predictive and based on typical chemical shift ranges for similar functional groups.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-C, C-N, C-O) | 110 - 160 |

| N-Methyl (N-CH₃) | 25 - 35 |

This table is predictive and based on typical chemical shift ranges for similar functional groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands for this compound would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ range, characteristic of the primary amine.

C=O stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

C-N stretch: Found in the region of 1250-1350 cm⁻¹.

C-O stretch: Typically observed between 1000-1250 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

While direct IR spectra for the target compound are not available, data for related molecules like N-methylbenzamide and methyl 3-amino-4-hydroxybenzoate can provide reference points for these characteristic peaks. chemicalbook.comnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound (C₈H₁₀N₂O₂), the predicted monoisotopic mass is 166.07423 Da. uni.lu HR-MS can confirm this with high precision. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for similar aromatic amines and amides often involve the loss of small neutral molecules. miamioh.edunih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu For example, the predicted CCS for the protonated molecule ([M+H]⁺) is 133.6 Ų. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.08151 | 133.6 |

| [M+Na]⁺ | 189.06345 | 141.2 |

| [M-H]⁻ | 165.06695 | 136.2 |

Data from PubChemLite. uni.lu

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture. This is crucial for assessing its purity and for its isolation in a purified form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. For compounds like this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase.

While a specific HPLC method for this compound is not detailed in the provided results, methods for similar compounds like 3-Amino-4-methylbenzamide have been developed. sielc.com These methods often use a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The separation of isomers of aminobenzoic acid has also been achieved using mixed-mode chromatography, highlighting the versatility of HPLC for such analyses. helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying compounds in complex mixtures.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. While specific UPLC methods for the routine quantification of this compound are not extensively detailed in peer-reviewed literature, commercial suppliers of the compound indicate the availability of UPLC data for quality control purposes.

A typical UPLC method for a small polar molecule like this compound would be developed using a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase would likely consist of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) for pH control and improved peak shape) and an organic solvent such as acetonitrile or methanol. Detection would most commonly be achieved using UV-Vis spectrophotometry, selecting a wavelength corresponding to the compound's chromophore, or by mass spectrometry (MS) for enhanced selectivity and sensitivity.

A hypothetical UPLC method for analytical purposes is detailed in the table below.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 3 minutes |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detection | UV at 275 nm or MS (ESI+) |

| Table 1: Hypothetical UPLC Method Parameters for this compound Analysis. This table represents a standard starting point for method development and is not based on published experimental data for this specific compound. |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an essential technique for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of now, the crystal structure of this compound has not been deposited in public crystallographic databases (e.g., the Cambridge Structural Database). The process to obtain such data would involve:

Crystallization: Growing single crystals of the compound of sufficient size and quality, typically by slow evaporation from a suitable solvent or solvent mixture.

Data Collection: Mounting a crystal on a goniometer within an X-ray diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to best fit the experimental data.

Without experimental data, the exact solid-state conformation and packing arrangement of this compound remain undetermined.

Protein Crystallography in Ligand-Enzyme Complex Analysis

Protein crystallography is a powerful tool used to visualize how a ligand, such as this compound, binds to its target enzyme at an atomic level. This information is crucial for understanding the mechanism of action and for structure-based drug design.

There are no published studies detailing the co-crystal structure of this compound with an enzyme. However, studies on structurally related compounds, such as 3-amino-4-hydroxy-benzenesulfonamide derivatives, have successfully used this technique to elucidate binding to enzymes like carbonic anhydrase. In such an experiment, the target enzyme is co-crystallized with the ligand, or the ligand is soaked into pre-existing crystals of the enzyme. X-ray diffraction analysis of the resulting complex crystal reveals the precise orientation of the ligand within the enzyme's active site and identifies the specific amino acid residues involved in binding.

Biochemical and Biophysical Assays for Mechanistic Understanding

Kinetic Studies of Enzyme Inhibition

Enzyme kinetic studies are performed to determine if a compound acts as an inhibitor of a specific enzyme and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). These assays typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

No specific enzyme targets or inhibition constants (e.g., Kᵢ, IC₅₀) for this compound are reported in the scientific literature. If this compound were to be tested as an enzyme inhibitor, a typical kinetic analysis would involve the steps outlined in the table below.

| Step | Description | Data Obtained |

| 1. Initial Velocity Measurements | The rate of the enzymatic reaction is measured at different substrate concentrations, both in the absence and presence of various fixed concentrations of the inhibitor. | Reaction rates (V) |

| 2. Data Plotting | The data are plotted using methods like the Lineweaver-Burk (double reciprocal) or Michaelis-Menten plots. | Vmax (maximum velocity), Km (Michaelis constant) |

| 3. Determination of Inhibition Type | The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mode of inhibition. | Type of Inhibition |

| 4. Calculation of Inhibition Constant | The inhibition constant (Kᵢ), representing the concentration of inhibitor required to produce half-maximum inhibition, is calculated from the data. | Kᵢ value |

| Table 2: General Workflow for an Enzyme Inhibition Kinetic Study. |

Dialysis Experiments for Binding Assessment

Equilibrium dialysis is a biophysical technique used to quantify the binding of a small molecule (ligand) to a macromolecule (e.g., a protein). It is particularly useful for determining the binding affinity (dissociation constant, Kₑ) and the stoichiometry of binding.

The methodology involves a semi-permeable membrane that separates a solution of the macromolecule from a solution containing only the buffer. The ligand is introduced into the system, and because it is small enough to pass through the membrane pores, it will diffuse across until equilibrium is reached. If the ligand binds to the macromolecule, its total concentration will be higher on the side of the membrane containing the macromolecule.

There are no published reports of dialysis experiments being used to assess the binding of this compound to any protein. Such an experiment would allow for the direct measurement of how tightly the compound binds to a potential target, providing fundamental data on the interaction.

Stopped-Flow Spectroscopy for Reaction Kinetics

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with timescales typically in the millisecond range. This method involves the rapid mixing of two or more reactants, followed by the abrupt stopping of the flow, allowing for the spectroscopic monitoring of the reaction mixture as a function of time.

For a compound like this compound, stopped-flow spectroscopy could be employed to investigate various rapid chemical transformations. For instance, the kinetics of its oxidation, complexation with metal ions, or its reactions to form larger assemblies could be elucidated. The technique is particularly well-suited for observing short-lived reaction intermediates. rsc.orgyoutube.com

In a typical experiment to study the reaction kinetics of an aromatic amine, a solution of the amine is rapidly mixed with a solution of an oxidizing agent. rsc.org The subsequent changes in absorbance or fluorescence are monitored over time using a rapid-scan spectrophotometer or a photodiode array detector. youtube.com This allows for the determination of reaction rate constants and the elucidation of the reaction mechanism. For example, studies on other aromatic amines have successfully used this method to analyze dimerization reactions of cation radicals, determining second-order rate constants. rsc.org A recent development has combined stopped-flow chemistry with machine learning to accelerate the synthesis and screening of amide libraries, highlighting the technique's relevance in modern chemical research. chemistryworld.com

While no specific kinetic data for this compound is available, the table below illustrates the type of data that could be obtained from a stopped-flow experiment on a related aromatic amine.

Table 1: Representative Kinetic Data from Stopped-Flow Spectroscopy for Aromatic Amine Reactions

| Reactant A | Reactant B | Solvent | Observed Reaction | Rate Constant (k) |

|---|---|---|---|---|

| Methyldiphenylamine | Tris(p-bromophenyl)amine cation radical | Acetonitrile | Dimerization of MDPA˙+ | 1.4 x 10⁶ M⁻¹ s⁻¹ |

| Diphenylamine | Tris(p-bromophenyl)amine cation radical | Acetonitrile | Dimerization of HDPA˙+ | 1.0 x 10⁶ M⁻¹ s⁻¹ |

Data is illustrative and based on studies of analogous compounds. rsc.org

Thermogravimetric and Calorimetric Analysis for Thermal Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net These techniques are essential for determining properties such as decomposition temperatures, melting points, and enthalpies of reaction. setaramsolutions.com

For this compound, TGA would reveal the temperature at which it begins to decompose and the extent of mass loss at different temperatures. This information is critical for understanding its thermal stability. DSC would complement this by identifying the temperatures of phase transitions (like melting) and exothermic or endothermic decomposition processes. The presence of aromatic rings in a compound often leads to the formation of char residue at high temperatures under an inert atmosphere. researchgate.net

Studies on related benzamide (B126) derivatives provide insight into the expected thermal behavior. For example, the thermal analysis of benzamide has been conducted to determine its melting point and thermal stability. researchgate.net Similarly, the thermodynamic properties of cocrystals of carbamazepine (B1668303) with para-hydroxybenzamide have been investigated using DSC. mdpi.com

The following table presents typical thermal data for benzamide, a structurally related compound.

Table 2: Thermal Properties of Benzamide

| Property | Value | Method |

|---|---|---|

| Melting Point | 125-128 °C | DSC/lit. sigmaaldrich.com |

| Boiling Point | 288 °C | - |

Data for Benzamide, a related compound. sigmaaldrich.comwikipedia.org

Mechanical Sensitivity Testing

For compounds that may be considered for use as or in energetic materials, mechanical sensitivity testing is of paramount importance to ensure safe handling, storage, and transport. tandfonline.com The two primary tests are for impact and friction sensitivity. wikipedia.org Impact sensitivity determines the minimum energy required to cause a reaction upon impact, while friction sensitivity assesses the material's response to frictional forces. matec-conferences.org

The sensitivity of an energetic material is a critical property that influences its application. wikipedia.org Primary explosives are highly sensitive to mechanical stimuli, whereas secondary explosives are significantly less so. wikipedia.org The methods for determining impact and friction sensitivity are standardized but can vary in apparatus and procedure. matec-conferences.org Generally, a sample of the material is subjected to a controlled impact from a falling weight or to the friction of a moving peg, and the occurrence of a reaction (e.g., smoke, flame, or detonation) is observed. matec-conferences.org

While there is no specific mechanical sensitivity data for this compound, it is known that the sensitivity of energetic compounds can be influenced by their molecular structure. For instance, studies on nitramines have shown that an increase in explosive strength often correlates with an increase in friction sensitivity. researchgate.net Research on arylammonium perchlorates has demonstrated a linear relationship between impact sensitivity and the electronic properties of substituents on the aromatic ring. akjournals.com

The following table provides illustrative mechanical sensitivity data for common secondary explosives, which could serve as a benchmark if this compound were to be evaluated as an energetic material.

Table 3: Mechanical Sensitivity of Selected Secondary Explosives

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|

| Tetryl | 14 | - |

| Trinitrotoluene (TNT) | 15-20 | >353 |

| RDX | 7.4 | 120 |

Data is for illustrative purposes and represents typical values for common energetic materials. researchgate.net

Future Directions and Emerging Research Avenues for 3 Amino 4 Hydroxy N Methylbenzamide

Development of Novel Benzamide (B126) Derivatives with Enhanced Biological Profiles

The core strategy in advancing benzamide-based therapeutics involves the rational design and synthesis of new derivatives with superior efficacy and selectivity. Researchers are actively modifying the 3-Amino-4-hydroxy-N-methylbenzamide backbone to create next-generation compounds. These efforts often involve bioisosterism—the substitution of atoms or groups with other chemical moieties that retain similar biological activity—to fine-tune the molecule's properties. mdpi.com